Cas no 1314722-34-3 (2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride)

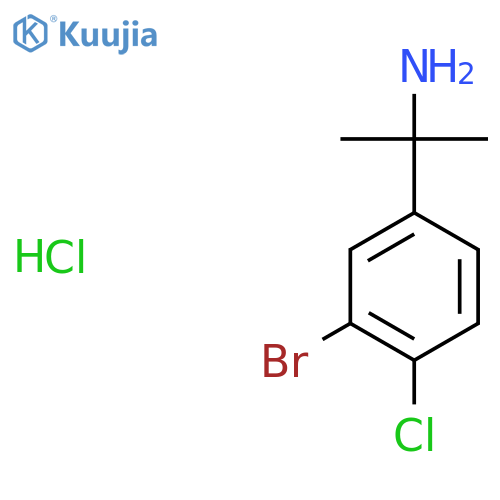

1314722-34-3 structure

商品名:2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride

- 2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride

- 1314722-34-3

- starbld0022562

-

- インチ: 1S/C9H11BrClN.ClH/c1-9(2,12)6-3-4-8(11)7(10)5-6;/h3-5H,12H2,1-2H3;1H

- InChIKey: MQZRVYUUMHFBGR-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)C(C)(C)N)Cl.Cl

計算された属性

- せいみつぶんしりょう: 282.95302g/mol

- どういたいしつりょう: 282.95302g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 161

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X90035-250mg |

2-(3-bromo-4-chlorophenyl)propan-2-amine hydrochloride |

1314722-34-3 | 95% | 250mg |

¥288.0 | 2023-09-05 | |

| Enamine | EN300-1911601-1.0g |

2-(3-bromo-4-chlorophenyl)propan-2-amine |

1314722-34-3 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-1911601-0.1g |

2-(3-bromo-4-chlorophenyl)propan-2-amine |

1314722-34-3 | 0.1g |

$956.0 | 2023-05-31 | ||

| Enamine | EN300-1911601-0.25g |

2-(3-bromo-4-chlorophenyl)propan-2-amine |

1314722-34-3 | 0.25g |

$999.0 | 2023-05-31 | ||

| Enamine | EN300-1911601-10.0g |

2-(3-bromo-4-chlorophenyl)propan-2-amine |

1314722-34-3 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1911601-0.05g |

2-(3-bromo-4-chlorophenyl)propan-2-amine |

1314722-34-3 | 0.05g |

$912.0 | 2023-05-31 | ||

| Enamine | EN300-1911601-0.5g |

2-(3-bromo-4-chlorophenyl)propan-2-amine |

1314722-34-3 | 0.5g |

$1043.0 | 2023-05-31 | ||

| 1PlusChem | 1P01WK3N-250mg |

2-(3-bromo-4-chlorophenyl)propan-2-amine hydrochloride |

1314722-34-3 | 95% | 250mg |

$67.00 | 2023-12-22 | |

| Aaron | AR01WKBZ-250mg |

2-(3-bromo-4-chlorophenyl)propan-2-amine hydrochloride |

1314722-34-3 | 95% | 250mg |

$55.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574733-250mg |

2-(3-Bromo-4-chlorophenyl)propan-2-amine hydrochloride |

1314722-34-3 | 98% | 250mg |

¥503.00 | 2024-08-09 |

2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1314722-34-3 (2-(3-Bromo-4-chlorophenyl)propan-2-amine;hydrochloride) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬